4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid
4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid
Brand Name:
Vulcanchem
CAS No.:
71079-08-8
VCID:
VC0147497
InChI:
InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
SMILES:
C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Molecular Formula:
C16H15N3O4
Molecular Weight:
313.31 g/mol
4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid
CAS No.: 71079-08-8
Reference Standards
VCID: VC0147497
Molecular Formula: C16H15N3O4
Molecular Weight: 313.31 g/mol
CAS No. | 71079-08-8 |
---|---|
Product Name | 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid |
Molecular Formula | C16H15N3O4 |
Molecular Weight | 313.31 g/mol |
IUPAC Name | 2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid |
Standard InChI | InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) |
Standard InChIKey | XTKGXPFBKPYFDW-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC=C1CC(=O)[O-])OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N |
SMILES | C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N |
Canonical SMILES | C1=CC(=CC=C1CC(=O)[O-])OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N |
Synonyms | 4-(4-guanidinobenzoyloxy)phenylacetic acid FOY 251 FOY-251 |
PubChem Compound | 130395 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume